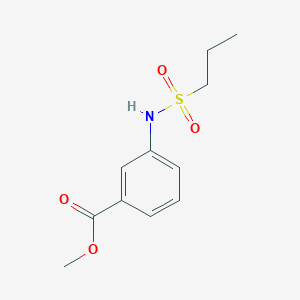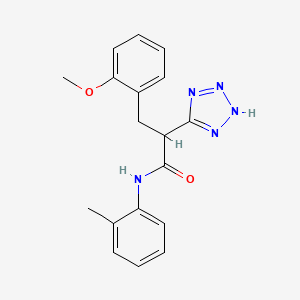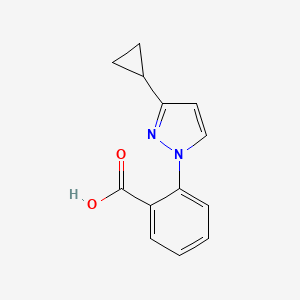
1-(4-Tert-butylphenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-Tert-butylphenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one” is a complex organic molecule. It contains a tert-butylphenyl group, which is a common motif in organic chemistry and often used in the synthesis of pharmaceuticals and other organic compounds . The “dihydroindazol-4-one” part suggests the presence of an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. Indazole derivatives have been studied for their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tert-butylphenyl group would likely contribute to the overall hydrophobicity of the molecule, while the indazole core could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The tert-butylphenyl group is generally quite stable and unreactive. The indazole core could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, charge distribution, and functional groups would influence properties like solubility, melting point, boiling point, and stability .作用机制
The mechanism of action of DIM-1 is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. This compound has been shown to activate the caspase-3 pathway, which is a key pathway involved in apoptosis. Additionally, DIM-1 has been found to inhibit the expression of certain proteins that are involved in cell proliferation and survival, further contributing to its anti-cancer properties.
Biochemical and physiological effects:
In addition to its anti-cancer properties, DIM-1 has also been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This suggests that DIM-1 may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using DIM-1 in lab experiments is its unique chemical structure, which allows it to interact with a range of biological targets. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using DIM-1 is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research involving DIM-1. One area of interest is the development of new cancer treatments based on this compound. Additionally, researchers may explore the potential applications of DIM-1 in the treatment of neurological disorders, such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of DIM-1 and its potential applications in various fields of scientific research.
合成方法
The synthesis of DIM-1 involves a multistep process that starts with the reaction of 4-tert-butylbenzaldehyde with 2,4-pentanedione. This reaction produces a product that is then subjected to further reaction with ammonium acetate and hydrazine hydrate. The final product is obtained through a series of purification steps that involve column chromatography and recrystallization.
科学研究应用
DIM-1 has been found to have a range of potential applications in various fields of scientific research. One of the most significant applications of this compound is in medicinal chemistry, where it has been shown to have potential anti-cancer properties. Studies have shown that DIM-1 can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.
安全和危害
属性
IUPAC Name |
1-(4-tert-butylphenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-18(2,3)13-6-8-14(9-7-13)21-16-10-19(4,5)11-17(22)15(16)12-20-21/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFAALMTKMRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC=C(C=C3)C(C)(C)C)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7,8-Trimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2979390.png)
![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2979391.png)

![N-(3-chloro-4-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2979393.png)



![3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B2979403.png)
![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2979404.png)


![N-[[1-(Hydroxymethyl)cyclobutyl]-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2979408.png)
![8-(4-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2979409.png)
![N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2979411.png)